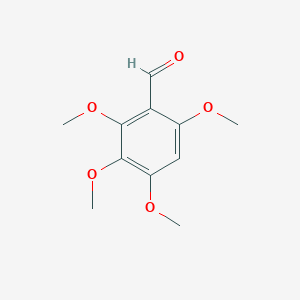

2,3,4,6-Tetramethoxybenzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

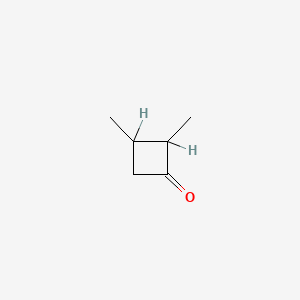

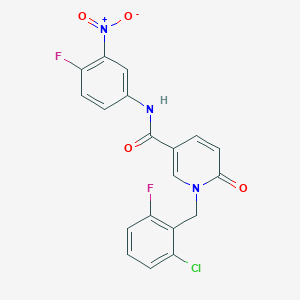

2,3,4,6-Tetramethoxybenzaldehyde is a chemical compound with the linear formula C11H14O5 . It is used in various chemical reactions and has been the subject of several scientific studies .

Molecular Structure Analysis

The molecular structure of 2,3,4,6-Tetramethoxybenzaldehyde is represented by the formula C11H14O5 . This indicates that the molecule consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms .科学的研究の応用

Chemical Synthesis and Catalysis

2,3,4,6-Tetramethoxybenzaldehyde has been explored in various chemical synthesis processes. For instance, Kokubo et al. (1999) studied the reaction of 2-hydroxybenzaldehydes with alkynes, alkenes, or allenes, facilitated by a rhodium-based catalyst system. This reaction demonstrates the potential of related benzaldehyde compounds in organic synthesis, particularly in forming 2-alkenoylphenols (Kokubo et al., 1999). Similarly, Iragi et al. (1995) discussed the electrochemical applications of tetramethylpiperidin-1-yloxyl-substituted polythiophenes, where derivatives of benzaldehyde, including 4-methoxybenzaldehyde, played a crucial role in efficient oxidation processes (Iragi et al., 1995).

Chromatographic Analysis

The use of benzaldehyde derivatives, including those related to 2,3,4,6-Tetramethoxybenzaldehyde, has been essential in chromatographic analyses. Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes on a non-polar capillary column, highlighting the role of such compounds in analytical chemistry (Korhonen & Knuutinen, 1984).

Pharmaceutical and Material Science Applications

In the field of pharmaceuticals and materials, benzaldehyde derivatives are pivotal. Arsenyev et al. (2016) discussed the reduction of aldehyde groups in dihydroxybenzaldehydes, leading to compounds with potential pharmaceutical applications (Arsenyev et al., 2016). Additionally, Mikroyannidis (1995) explored the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters from hydroxybenzaldehydes, indicating the relevance of these compounds in the development of new polymeric materials (Mikroyannidis, 1995).

Spectroscopic and Structural Analysis

Benzaldehyde derivatives are also significant in spectroscopic studies. For instance, Balachandran et al. (2012) conducted an experimental and theoretical study on the structures and vibrations of trihydroxybenzaldehyde, a compound structurally related to 2,3,4,6-Tetramethoxybenzaldehyde (Balachandran et al., 2012). These studies provide insights into the molecular structures and vibrational frequencies, essential for understanding the physical and chemical properties of these compounds.

特性

IUPAC Name |

2,3,4,6-tetramethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-9(14-2)11(16-4)10(15-3)7(8)6-12/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMOFNAZOCNBBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1C=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide](/img/structure/B2834006.png)

![N-(3-bromophenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2834012.png)

![1,3-Dimethyl-7-(2-methylpropyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834019.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2834022.png)

![Ethyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2834027.png)

![5-ethyl-3-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2834029.png)